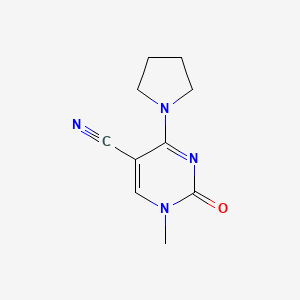
1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a dihydropyrimidine core, making it a valuable molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable dihydropyrimidine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-oxo-4-(piperidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile
- 1-Methyl-2-oxo-4-(morpholin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile
Uniqueness
1-Methyl-2-oxo-4-(pyrrolidin-1-yl)-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring provides a different steric and electronic environment compared to similar compounds with different ring systems, leading to variations in reactivity and biological activity.
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-methyl-2-oxo-4-pyrrolidin-1-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H12N4O/c1-13-7-8(6-11)9(12-10(13)15)14-4-2-3-5-14/h7H,2-5H2,1H3 |
InChI Key |
MLKCSBWEUAKUNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=NC1=O)N2CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


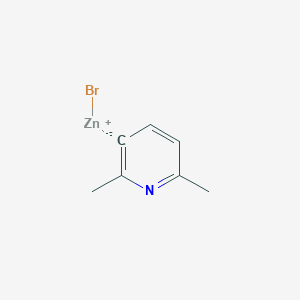
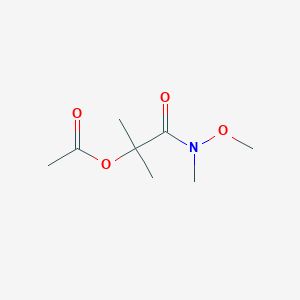
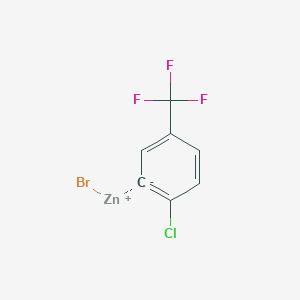

![(1R,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol](/img/structure/B14872966.png)

![4-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14872968.png)

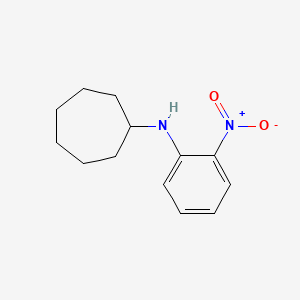
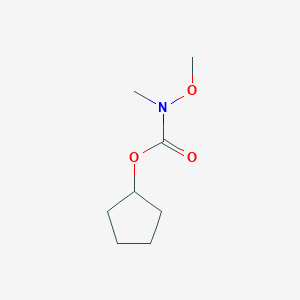
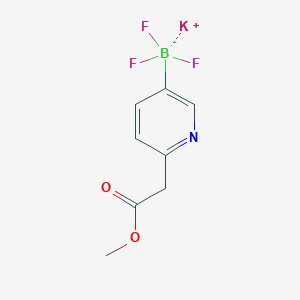
![3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride](/img/structure/B14873006.png)
![(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole](/img/structure/B14873007.png)
![3-Benzyl-2-ethyl-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14873015.png)
